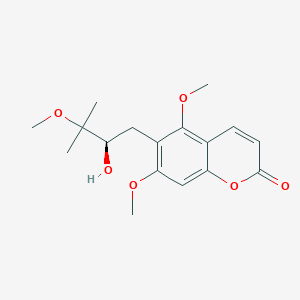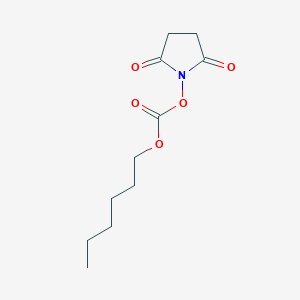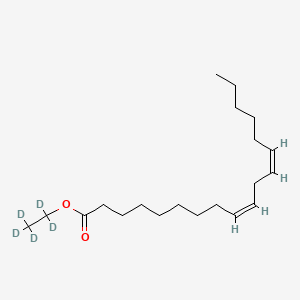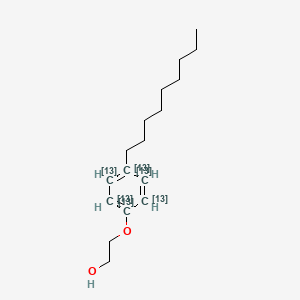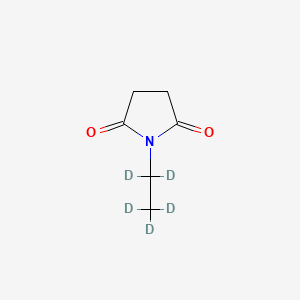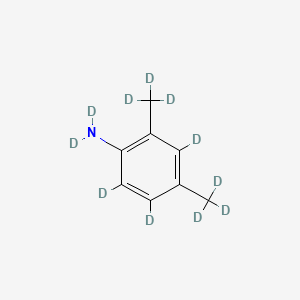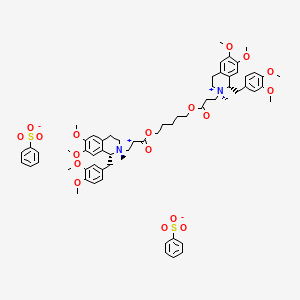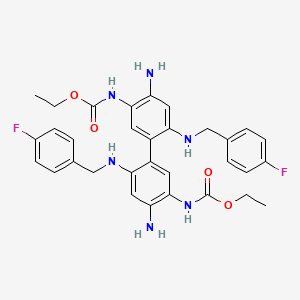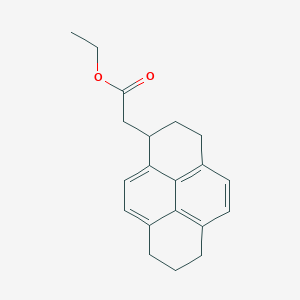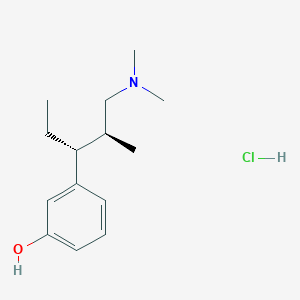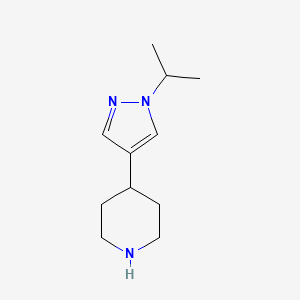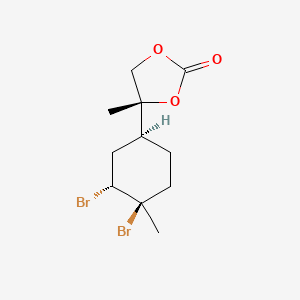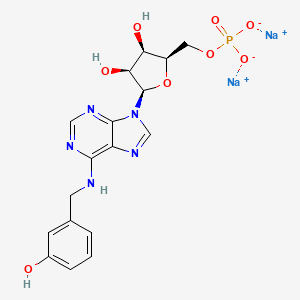
meta-Topolin Riboside-5'-Monophosphate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meta-Topolin Riboside-5’-Monophosphate Sodium Salt: is a derivative of meta-topolin, a type of aromatic cytokinin. Cytokinins are plant hormones that promote cell division and growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of meta-topolin riboside-5’-monophosphate sodium salt typically involves the ribosylation of meta-topolin followed by phosphorylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : Meta-topolin riboside-5’-monophosphate sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Chemistry: : In chemistry, meta-topolin riboside-5’-monophosphate sodium salt is used as a reference standard for analytical methods and as a reagent in synthetic organic chemistry .
Biology: : In biological research, this compound is used to study cytokinin signaling pathways and their effects on plant growth and development. It is also employed in tissue culture techniques to promote cell division and differentiation .
Medicine: : In medicine, meta-topolin riboside-5’-monophosphate sodium salt has shown potential as a neuroprotective and anticancer agent. It is being investigated for its ability to modulate cell division and apoptosis in various cell lines .
Mechanism of Action
Mechanism of Action: : Meta-topolin riboside-5’-monophosphate sodium salt exerts its effects by interacting with cytokinin receptors in plant cells. This interaction triggers a signaling cascade that promotes cell division and growth. The compound also influences various molecular targets and pathways involved in cell cycle regulation and stress responses .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Meta-topolin riboside-5’-monophosphate sodium salt is unique due to its specific hydroxylation pattern and riboside moiety, which enhance its stability and bioactivity compared to other cytokinins like kinetin and benzyladenine .
List of Similar Compounds
- Kinetin
- Benzyladenine
- Isopentenyladenosine
- Trans-zeatin
- Pyratine
Meta-topolin riboside-5’-monophosphate sodium salt stands out for its enhanced stability and bioactivity, making it a valuable tool in both scientific research and industrial applications.
Properties
Molecular Formula |
C17H18N5Na2O8P |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C17H20N5O8P.2Na/c23-10-3-1-2-9(4-10)5-18-15-12-16(20-7-19-15)22(8-21-12)17-14(25)13(24)11(30-17)6-29-31(26,27)28;;/h1-4,7-8,11,13-14,17,23-25H,5-6H2,(H,18,19,20)(H2,26,27,28);;/q;2*+1/p-2/t11-,13+,14+,17-;;/m1../s1 |
InChI Key |
KJMNUAAERDYISN-VGTMOFFKSA-L |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


